

An In-depth Technical Guide to the Physicochemical Properties of 2-Propionamidobenzoic Acid

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Compound of Interest

Compound Name: 2-Propionamidobenzoic acid

Cat. No.: B090662

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-Propionamidobenzoic acid**, also known as N-propionylanthranilic acid. Due to a scarcity of publicly available experimental data for this specific compound, this document combines computational predictions with detailed, standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering both theoretical insights and practical methodologies for the characterization of similar compounds.

Introduction

2-Propionamidobenzoic acid is an organic compound that belongs to the class of N-acylated amino acids. Its structure, featuring a benzoic acid moiety and a propionamide group, suggests potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, formulating it into potential drug products, and designing synthetic routes.

This document summarizes the available data for **2-Propionamidobenzoic acid** and provides detailed experimental protocols for determining its melting point, solubility, and pKa.

Physicochemical Properties

Quantitative experimental data for **2-Propionamidobenzoic acid** is not extensively available in peer-reviewed literature. Therefore, the following table includes a combination of identifiers and computationally predicted properties. These predictions are based on the structure of a stereoisomer, (2S)-2-propanamidopropanoic acid, and should be considered as estimates until experimental verification.

Property	Value (Predicted/Calculated)	Data Source
IUPAC Name	2-(propanoylamino)benzoic acid	-
Synonyms	N-Propionylanthranilic acid	-
CAS Number	13331-31-0 (Unconfirmed)	-
Molecular Formula	C ₁₀ H ₁₁ NO ₃	PubChem (for stereoisomer CID 22788191)[1]
Molecular Weight	193.19 g/mol	PubChem (for stereoisomer CID 22788191)[1]
Melting Point	Not available	-
Boiling Point	Not available	-
Aqueous Solubility	Not available	-
pKa	Not available	-
LogP (Octanol-Water)	Not available	-

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for determining the key physicochemical properties of a compound like **2-Propionamidobenzoic acid**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.

Methodology: Capillary Method[2][3][4][5]

- Sample Preparation:
 - Ensure the sample of **2-Propionamidobenzoic acid** is completely dry and in a fine powder form.
 - Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - Pack the sample tightly at the bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.
- Apparatus Setup:
 - Insert the capillary tube into the heating block of a melting point apparatus.
 - Place a calibrated thermometer in the designated slot.
- Measurement:
 - Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid heating can be performed to estimate the range).
 - Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

- For accuracy, perform the measurement in triplicate.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the absorption and distribution of a potential drug substance.

Methodology: Shake-Flask Method[6][7][8]

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Propionamidobenzoic acid** to a known volume of purified water (or a relevant buffer solution) in a sealed, thermostated flask.
 - Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Separation:
 - After the equilibration period, allow the suspension to settle.
 - Carefully withdraw a sample of the supernatant, ensuring no undissolved solid is transferred. This can be achieved by centrifugation and subsequent filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
- Quantification:
 - Analyze the concentration of **2-Propionamidobenzoic acid** in the clear, filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration in the experimental sample.
 - The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical determinant of the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

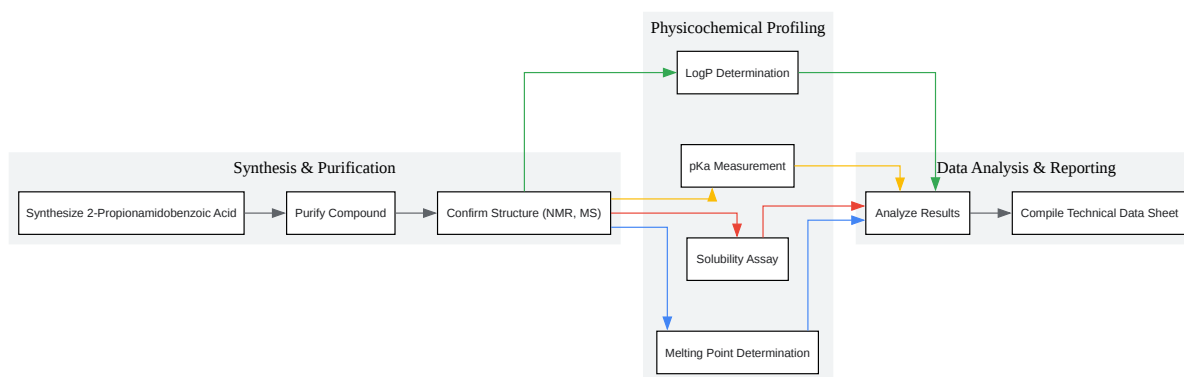
- Solution Preparation:
 - Accurately weigh a sample of **2-Propionamidobenzoic acid** and dissolve it in a suitable solvent, typically a co-solvent system like water-methanol or water-acetonitrile if the aqueous solubility is low.
 - Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).
- Titration Procedure:
 - Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
 - Place a known volume of the **2-Propionamidobenzoic acid** solution in a beaker and immerse the calibrated pH electrode.
 - Incrementally add the standardized NaOH solution to the beaker, recording the pH value after each addition.
 - Continue the titration until the pH has stabilized in the basic region, well past the equivalence point.
- Data Analysis:
 - Plot the measured pH values against the volume of NaOH added to generate a titration curve.
 - The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.
 - Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve, and the pKa can then be calculated.

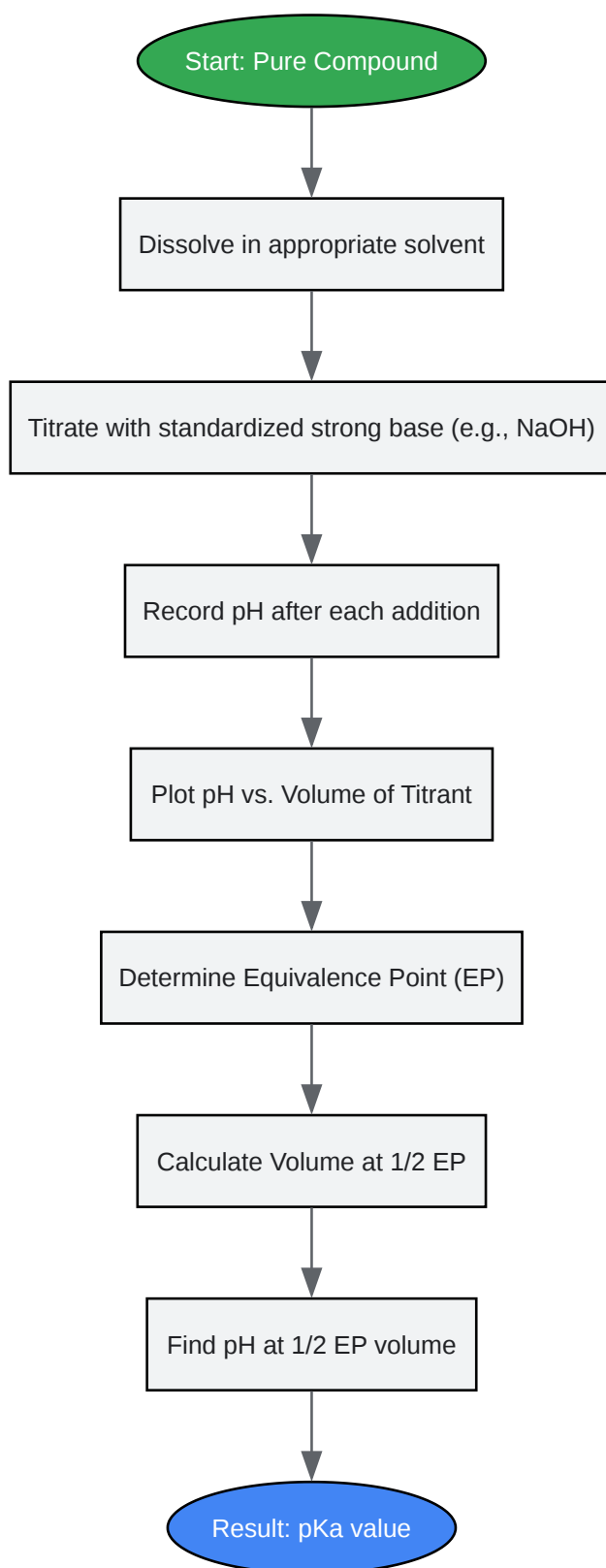
Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the effects of **2-Propionamidobenzoic acid** on specific signaling pathways. Arylpropionic acid derivatives, a broader class to which this compound belongs, are known to include many non-steroidal anti-inflammatory drugs (NSAIDs). However, any biological activity of **2-Propionamidobenzoic acid** would require experimental investigation.

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of **2-Propionamidobenzoic acid**.





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